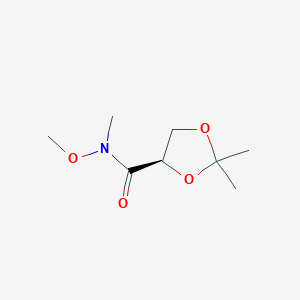
1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide is a chemical compound with the molecular formula C6H10O3S2. It is known for its unique structure, which includes a dithiolane ring and a hydroxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 1,2-dithiolane derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Reduction: Reduction reactions can convert the compound back to its corresponding dithiolane derivative.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Dithiolane Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution
Aplicaciones Científicas De Investigación
1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations
Mecanismo De Acción
The mechanism of action of 1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s hydroxy group and dithiolane ring play crucial roles in its reactivity and binding affinity. It can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Shares structural similarities but differs in the presence of a cyclohexenone ring.
4-Hydroxy-4,5,5-trimethyl-1,2-dithiolan-3-one: Lacks the 1-oxide group, leading to different chemical properties.
Uniqueness
1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide is unique due to its combination of a dithiolane ring and a hydroxy group, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
138747-40-7 |
|---|---|
Fórmula molecular |
C6H10O3S2 |
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
4-hydroxy-4,5,5-trimethyl-1-oxodithiolan-3-one |
InChI |
InChI=1S/C6H10O3S2/c1-5(2)6(3,8)4(7)10-11(5)9/h8H,1-3H3 |
Clave InChI |
GLBOAUJFWXADKX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(=O)SS1=O)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



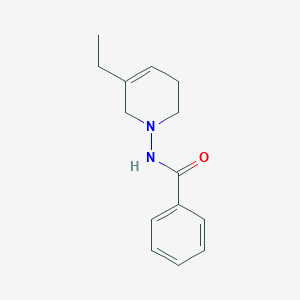
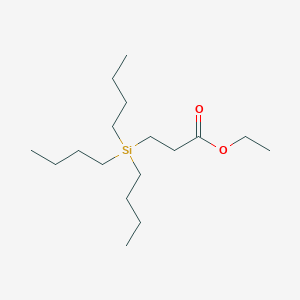

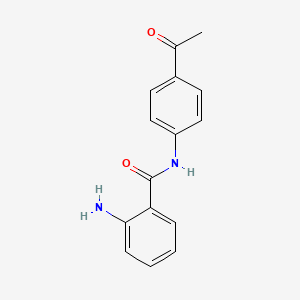

![4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one](/img/structure/B14264654.png)
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)

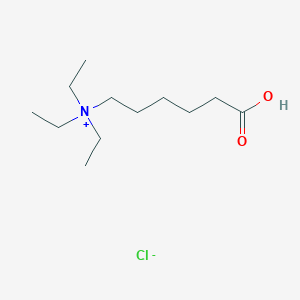
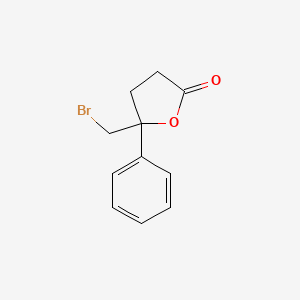
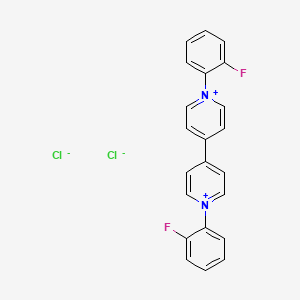
![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
